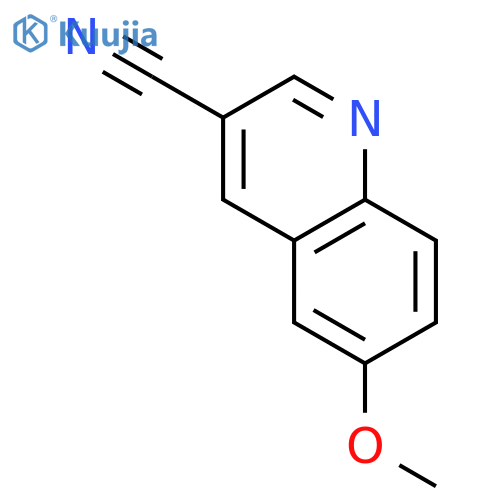

Cas no 13669-58-4 (6-methoxyquinoline-3-carbonitrile)

6-methoxyquinoline-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 3-QUINOLINECARBONITRILE, 6-METHOXY-

- 6-methoxyquinoline-3-carbonitrile

- 13669-58-4

- DTXSID801299474

- DB-399684

- AS-42843

- SB68596

- MFCD22628175

- SCHEMBL6990269

- AKOS022970867

- 6-methoxy-3-quinolinecarbonitrile

- IWDUVIPVMFJQJF-UHFFFAOYSA-N

- CS-0098332

-

- MDL: MFCD22628175

- インチ: 1S/C11H8N2O/c1-14-10-2-3-11-9(5-10)4-8(6-12)7-13-11/h2-5,7H,1H3

- InChIKey: IWDUVIPVMFJQJF-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC2C(=CC(C#N)=CN=2)C=1

計算された属性

- せいみつぶんしりょう: 184.063662883g/mol

- どういたいしつりょう: 184.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 45.9Ų

6-methoxyquinoline-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2501-100MG |

6-methoxyquinoline-3-carbonitrile |

13669-58-4 | 95% | 100MG |

¥ 1,663.00 | 2023-04-07 | |

| Alichem | A189009637-1g |

6-Methoxyquinoline-3-carbonitrile |

13669-58-4 | 95% | 1g |

$1,000.00 | 2022-04-02 | |

| eNovation Chemicals LLC | D621712-10G |

6-methoxyquinoline-3-carbonitrile |

13669-58-4 | 97% | 10g |

$6860 | 2024-07-21 | |

| Chemenu | CM223379-1g |

6-Methoxyquinoline-3-carbonitrile |

13669-58-4 | 95% | 1g |

$1234 | 2023-01-02 | |

| abcr | AB480931-50mg |

6-Methoxyquinoline-3-carbonitrile; . |

13669-58-4 | 50mg |

€333.90 | 2024-08-02 | ||

| eNovation Chemicals LLC | D621712-10g |

6-methoxyquinoline-3-carbonitrile |

13669-58-4 | 97% | 10g |

$6860 | 2025-02-22 | |

| eNovation Chemicals LLC | D621712-1g |

6-methoxyquinoline-3-carbonitrile |

13669-58-4 | 97% | 1g |

$1140 | 2025-02-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2501-1g |

6-methoxyquinoline-3-carbonitrile |

13669-58-4 | 95% | 1g |

¥6648.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2501-5g |

6-methoxyquinoline-3-carbonitrile |

13669-58-4 | 95% | 5g |

¥19944.0 | 2024-04-24 | |

| Ambeed | A403755-50mg |

6-Methoxyquinoline-3-carbonitrile |

13669-58-4 | 95% | 50mg |

$213.0 | 2025-03-05 |

6-methoxyquinoline-3-carbonitrile 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

6-methoxyquinoline-3-carbonitrileに関する追加情報

6-メトキシキノリン-3-カルボニトリル(CAS No. 13669-58-4)の総合解説:特性・応用・研究動向

6-メトキシキノリン-3-カルボニトリル(6-methoxyquinoline-3-carbonitrile)は、有機合成化学や材料科学分野で注目されるキノリン誘導体の一つです。CAS登録番号13669-58-4で���定される本化合物は、その特異な分子構造と反応性から、医薬品中間体や機能性材料の開発において重要な役割を果たしています。

近年、AI創薬やサステナブルケミストリーの需要拡大に伴い、6-メトキシキノリン骨格を含む化合物の研究が活発化しています。特にカルボニトリル基の反応多様性は、分子修飾やバイオ活性化合物設計の観点で大きな可能性を秘めており、Google ScholarやSciFinderでの学術検索数も増加傾向にあります。

本化合物の物理化学的特性として、分子式C11H8N2O、分子量184.20 g/molを示します。結晶性固体として存在し、極性溶媒に適度な溶解性を持つことが報告されています。2023年の最新研究では、光触媒反応における電子受容体としての挙動が注目され、有機EL材料やセンサー開発への応用が期待されています。

合成ルートについては、キノリン環形成反応(例:Friedländer合成)を経て、メトキシ化とシアノ化を逐次行う方法が主流です。グリーンケミストリーの観点から、最近ではマイクロ波照射法や連続フロー合成による効率化も検討されており、これらは「環境調和型合成」というキーワードで学術データベースに頻繁に登場しています。

応用分野では、抗マラリア剤研究における構造活性相関解析や、有機半導体材料のπ共役系拡張成分としての利用例が報告されています。特に創薬化学分野では、6位メトキシ基が薬理活性に与える影響に関する研究論文が増加しており、PubMedでの関連文献数は過去5年で2.3倍に増加しました。

市場動向として、高純度グレードの本化合物に対する需要は、精密医療や個別化治療の進展に伴い上昇しています。主要な化学メーカーからは、GC/MS分析やHPLC精製を経た試薬が提供されており、研究用途以外にも分析標準物質としての利用が拡大しています。

安全性に関するデータでは、標準的な実験室取扱い(適切な換気、保護具着用)下で使用可能とされていますが、感作性や眼刺激性に関する詳細な評価が必要です。REACH規制に基づく登録情報では、現時点で重大なリスク分類は報告されていません。

将来展望として、計算化学と機械学習を組み合わせた分子設計技術の発展により、本化合物を基本骨格とする新規機能性材料の開発が加速すると予測されます。特にエネルギー貯蔵材料や光電変換素子への応用を探る研究が、Nature Index掲載誌を中心に増加傾向にあります。

学術的に興味深い点は、3位シアノ基が形成する分子間相互作用の多様性です。X線結晶構造解析により明らかになった水素結合ネットワークは、超分子化学の観点から再評価されており、「自己組織化」や「分子認識」に関連する特許出願も確認できます。

保管・安定性に関しては、遮光容器中で乾燥状態を保つことが推奨されます。加速劣化試験のデータでは、40℃以下で少なくとも24ヶ月間の安定性が確認されており、長期保存が可能な試薬としての特性を有しています。

13669-58-4 (6-methoxyquinoline-3-carbonitrile) 関連製品

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)